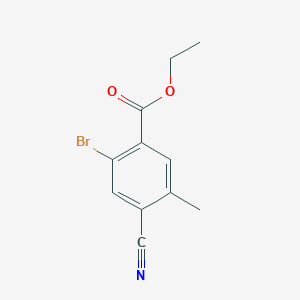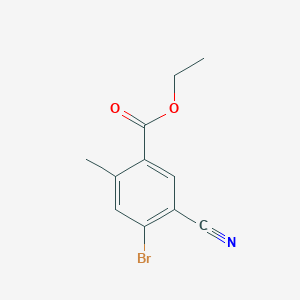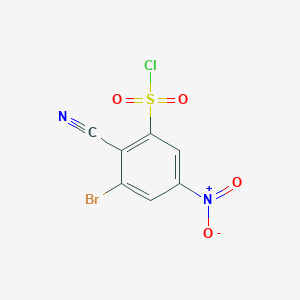
1-(3-Nitrophenyl)propan-1-amine
説明
1-(3-Nitrophenyl)propan-1-amine is a chemical compound with the molecular weight of 216.67 . It is also known as (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride and (1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of 1-(3-Nitrophenyl)propan-1-amine can be achieved through a two-step process. The first step involves the reaction of 1-phenylpropan-1-one with a mixture of HNO3 and H2SO4 to form 1-(3-nitrophenyl)propan-1-one .Molecular Structure Analysis
The molecular structure of 1-(3-Nitrophenyl)propan-1-amine consists of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
As an amine, 1-(3-Nitrophenyl)propan-1-amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .Physical And Chemical Properties Analysis
1-(3-Nitrophenyl)propan-1-amine is a powder with a melting point of 231-232°C . .科学的研究の応用
Spectroscopic Profiling and Molecular Docking Analysis
1-(3-Nitrophenyl)propan-1-amine's derivative, 3-Amino-3-(2-nitrophenyl) propionic acid, has been characterized using FT-IR, FT-Raman, and UV–Visible spectra. Its molecular structure was analyzed using density functional theory (DFT), revealing insights into its nonlinear optical, electronic, and thermodynamic properties. This compound's low toxicity and biological interactions were further explored through molecular docking, indicating potential applications in protein interaction studies (Abraham et al., 2018).
Synthetic Applications in Organic Chemistry
Research on the reaction of unfunctionalized conjugated dienes with nitroarenes under carbon monoxide pressure, catalyzed by Ru3(CO)12/Ar-BIAN, demonstrates the synthesis of compounds including allylic amine, hetero-Diels–Alder adducts, and N-arylpyrroles. This synthesis involves intermolecular catalytic C−H functionalization, highlighting the utility of 1-(3-Nitrophenyl)propan-1-amine in organic synthesis (Ragaini et al., 2001).
Photolabile Linkers in Oligonucleotide Synthesis
The compound's derivative, o-Nitrophenyl-1,3-propanediol, serves as a photolabile linker for solid-phase synthesis of base-sensitive oligonucleotides. This application allows efficient synthesis and cleavage of oligonucleotides from solid support through photolysis, demonstrating its utility in biochemical synthesis (Dell'Aquila et al., 1997).
Detection of Aromatic Amines
p-Nitrophenyl ester, a related compound, has been used for the sensitive detection of free aromatic amines. This method exhibits higher sensitivity for sterically hindered aromatic amines compared to other existing methods, suggesting applications in analytical chemistry (Van Der Plas et al., 2007).
GABAB Receptor Antagonists Synthesis
The synthesis of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, including 3-nitropropan-1-amine, has been reported. These compounds, particularly 3-nitropropan-1-amine, have been identified as specific antagonists of GABA at the GABAB receptor, indicating potential pharmacological applications (Hughes & Prager, 1997).
Catalysis in Graphene-Based Photocatalysts
Graphene-based catalysts, incorporating nitro compounds reduction to amines, have seen significant research. These catalysts, applied in the transformation of nitroarenes to amines, offer advantages such as high catalytic efficiency, easy work-up, and recovery, showcasing the compound's role in environmental and synthetic chemistry (Nasrollahzadeh et al., 2020).
Safety and Hazards
特性
IUPAC Name |
1-(3-nitrophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h3-6,9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWQSIRAWSRGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B1417157.png)
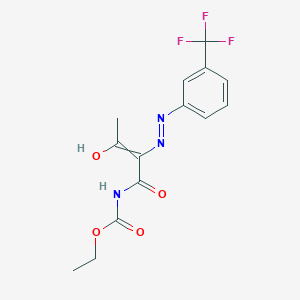
![3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417159.png)
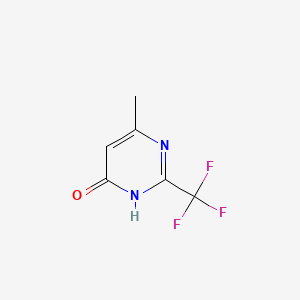
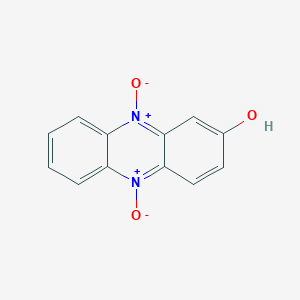
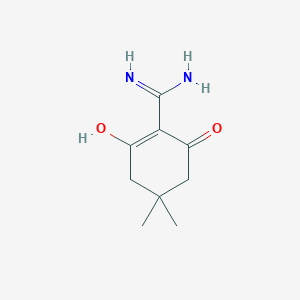
![3H-Pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B1417164.png)
![7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417165.png)
![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1417166.png)
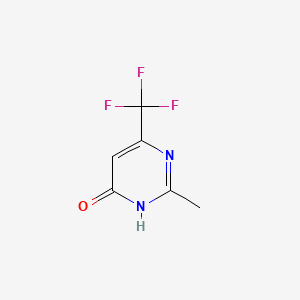
![Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine](/img/structure/B1417171.png)
